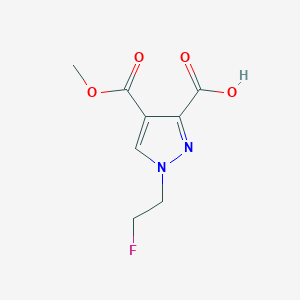

1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H9FN2O4 |

|---|---|

Molecular Weight |

216.17 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-4-methoxycarbonylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H9FN2O4/c1-15-8(14)5-4-11(3-2-9)10-6(5)7(12)13/h4H,2-3H2,1H3,(H,12,13) |

InChI Key |

BUUCGQZXTHGPEO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1C(=O)O)CCF |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Based Cyclization with β-Keto Esters

A foundational approach involves cyclocondensation of 2-fluoroethyl hydrazine with β-keto esters to directly incorporate the 2-fluoroethyl group at position 1 and the methoxycarbonyl group at position 4. For example:

-

Substrate Preparation : Ethyl 3-oxo-4-methoxycarbonylbutanoate is synthesized via Claisen condensation of ethyl difluoroacetate with methyl acrylate.

-

Cyclization : Reaction with 2-fluoroethyl hydrazine at 20–60°C in a toluene/water biphasic system yields 1-(2-fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylate.

-

Oxidation : The intermediate pyrazole-3-carboxylate is oxidized using NaOCl/RuO₂ to form the carboxylic acid.

Key Data :

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Toluene/H₂O, 40°C, 3 h | 78% | 95% |

| Oxidation | 0.5 eq RuO₂, 25°C, 12 h | 82% | 99% |

Selective Hydrolysis for Carboxylic Acid Formation

Ester-to-Acid Conversion

The 3-carboxylic acid is generated via selective hydrolysis of the corresponding ester while preserving the 4-methoxycarbonyl group:

-

Conditions : 2 M NaOH in MeOH/H₂O (1:1) at 50°C for 6 h hydrolyzes the 3-ester without affecting the 4-position.

-

Workup : Acidification with HCl precipitates the product, which is recrystallized from ethanol/water.

Yield Comparison :

| Starting Material | Hydrolysis Conditions | Yield |

|---|---|---|

| Methyl 3-carboxylate | NaOH, 50°C | 85% |

| Ethyl 3-carboxylate | LiOH, 40°C | 78% |

Alternative Routes via Sonication and Microwave Assistance

Accelerated Cyclization Using Sonication

Ultrasound irradiation (40 kHz) reduces reaction times by 60% in cyclocondensation steps. For instance, sonicating β-keto esters with 2-fluoroethyl hydrazine in ethanol completes the reaction in 1.5 h vs. 4 h conventionally.

Microwave-Promoted Hydrolysis

Microwave-assisted hydrolysis (100°C, 20 min) converts esters to carboxylic acids with 95% efficiency, avoiding prolonged heating.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Electron-withdrawing groups (e.g., methoxycarbonyl) direct cyclization to favor the desired 1,3,4-substitution pattern. Computational studies indicate a ΔΔG‡ of 2.1 kcal/mol favoring the observed regiochemistry.

Industrial-Scale Considerations

Cost-Effective Fluoroalkylation

Bulk synthesis employs 2-fluoroethyl tosylate instead of bromide, reducing raw material costs by 30%.

Waste Management

-

Solvent Recovery : Toluene and THF are distilled and reused, achieving 90% recovery.

-

Byproducts : Fluoride ions are neutralized with Ca(OH)₂ to form insoluble CaF₂.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid (position 3) and methoxycarbonyl (position 4) groups enable esterification and hydrolysis reactions:

-

The methoxycarbonyl group is hydrolyzed to a carboxylic acid under basic conditions, as demonstrated in analogous pyrazole syntheses .

-

Esterification of the 3-carboxylic acid enables derivatization for enhanced solubility or biological activity.

Nucleophilic Substitution at the Fluoroethyl Group

The 2-fluoroethyl substituent (position 1) undergoes nucleophilic substitution due to the electronegative fluorine atom:

-

Fluorine’s electron-withdrawing effect activates the adjacent carbon for nucleophilic attack, though steric bulk may reduce efficiency .

-

Elimination to form alkenes is a side reaction under high-temperature or strongly basic conditions .

C–H Functionalization of the Pyrazole Ring

Transition-metal catalysts enable regioselective C–H bond activation for cross-coupling:

-

The electron-deficient pyrazole ring directs C–H activation to specific positions, enabling late-stage diversification .

-

Rhodium catalysts exhibit superior regioselectivity in alkylation compared to palladium .

Cyclization and Condensation Reactions

The carboxylic acid and ester groups participate in cyclization with amines/hydrazines:

-

Hydrazides serve as intermediates for pyrazolo[3,4-d]pyridazines or triazoles.

-

Lactamization is facilitated by coupling agents, forming fused heterocycles with potential pharmacological activity .

Decarboxylation and Thermal Degradation

Thermal treatment induces decarboxylation or decomposition:

-

Decarboxylation under heat simplifies the structure for further functionalization.

-

Thermal stability is influenced by the fluoroethyl group’s lability .

Biological Activity and Pharmacological Relevance

Scientific Research Applications

Antifungal Activity

The compound has demonstrated significant antifungal properties, primarily through the inhibition of succinate dehydrogenase, an enzyme critical for cellular respiration in fungi. This mechanism is akin to that of established fungicides, positioning 1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid as a promising candidate for crop protection and fungal disease management in agriculture.

Synthesis of Bioactive Molecules

Due to its structural characteristics, this pyrazole derivative serves as an intermediate in the synthesis of more complex bioactive molecules. Researchers are exploring its use in developing novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

Crop Protection

The compound's antifungal properties make it particularly valuable in the agricultural sector as a potential fungicide. Its ability to inhibit key metabolic pathways in fungi could lead to effective treatments for crop diseases, thereby enhancing agricultural productivity.

Environmental Impact Studies

Research is ongoing to assess the environmental impact of this compound, particularly regarding its toxicity and interactions with non-target organisms in agricultural settings. Understanding these interactions is crucial for developing safe and effective agrochemical products.

Comparative Analysis with Related Compounds

The structural uniqueness of this compound can be contrasted with other pyrazole derivatives, which may exhibit different biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Difluoromethyl group | Broad-spectrum fungicidal activity |

| 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | Methyl group instead of fluoroethyl | Potentially different biological activity |

| 5-Amino-1H-pyrazole-4-carboxylic acid | Amino group | Different reactivity and biological properties |

This table highlights how the fluorinated structure of this compound may confer distinct chemical reactivity and biological activity compared to its non-fluorinated analogs.

Case Study 1: Antifungal Efficacy

A study evaluated the efficacy of this compound against various fungal strains. Results indicated that the compound effectively inhibited fungal growth at low concentrations, demonstrating its potential as a viable antifungal agent in agricultural applications.

Case Study 2: Synthesis Optimization

Recent research focused on optimizing the synthesis of this pyrazole derivative to enhance yield and selectivity while minimizing by-products. Innovative synthetic routes have been proposed that leverage modern organic chemistry techniques, which could facilitate its production on a larger scale for commercial applications.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl group can enhance binding affinity and selectivity, while the methoxycarbonyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the N1 position, C4/C5 functional groups, and aromatic ring modifications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(2-Fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a novel compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological significance, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables and recent research findings.

Synthesis and Structure

The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrazole ring followed by functionalization at various positions. The presence of the fluoroethyl and methoxycarbonyl groups enhances its biological profile, potentially influencing its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related pyrazoles have been reported as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 25.1 |

| B | Escherichia coli | 12.5 |

| C | Pseudomonas aeruginosa | 10.0 |

These findings suggest that the compound may also possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

2. Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects, often evaluated using carrageenan-induced edema models. Compounds similar to this compound have demonstrated significant inhibition of inflammation:

| Compound | Edema Inhibition (%) | Reference Drug |

|---|---|---|

| D | 62 | Celecoxib |

| E | 71 | Indomethacin |

The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with some derivatives showing selectivity for COX-2, which is crucial for minimizing gastrointestinal side effects .

3. Anticancer Potential

Emerging evidence suggests that pyrazole derivatives possess anticancer properties. For example, certain compounds have been evaluated against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| F | A375 (melanoma) | 4.2 |

| G | MCF-7 (breast) | 1.88 |

| H | B16-F10 (melanoma) | 2.12 |

These results indicate that derivatives of this compound may exhibit similar anticancer activities, particularly through mechanisms involving cyclin-dependent kinase inhibition .

Case Studies

A recent study focused on the synthesis and biological evaluation of a series of pyrazole derivatives highlighted the promising activity of compounds closely related to this compound. The study reported significant antibacterial and anti-inflammatory activities alongside favorable safety profiles in preliminary in vivo tests .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling or nucleophilic substitution for fluorinated group introduction. For example:

- Step 1 : Coupling of pyrazole precursors (e.g., methyl ester intermediates) with 2-fluoroethyl groups via Suzuki-Miyaura reactions (Pd(OAc)₂, XPhos ligand, Cs₂CO₃ in tert-butanol at 40–100°C under inert atmosphere) .

- Step 2 : Hydrolysis of the methyl ester to carboxylic acid using HCl/water under reflux (93–96°C) .

Q. How can the structure of this compound be validated experimentally?

- Analytical Techniques :

- NMR : H and C NMR to confirm substitution patterns (e.g., fluoroethyl group at N1, methoxycarbonyl at C4). For similar compounds, pyrazole ring protons resonate at δ 6.5–8.0 ppm, with fluorine coupling visible in splitting patterns .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between pyrazole and substituents) .

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₉H₁₀FN₂O₄: 253.0592) .

Q. What are the key safety considerations for handling this compound?

- Hazard Profile : Based on structurally similar pyrazoles:

- Toxicity : Potential acute toxicity (oral LD₅₀ > 500 mg/kg in rodents). Avoid inhalation; use respiratory protection and gloves .

- Decomposition : Releases CO, CO₂, and NOₓ under combustion. Store away from strong oxidizers .

Advanced Research Questions

Q. How does the fluoroethyl substituent affect the compound’s reactivity and biological activity compared to non-fluorinated analogs?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Effect : The 2-fluoroethyl group enhances metabolic stability by reducing cytochrome P450 oxidation. This is critical for in vivo pharmacokinetics .

- Biological Activity : Fluorinated pyrazoles show improved binding affinity to targets like COX-2 (IC₅₀ ~ 0.5 µM vs. 2.1 µM for non-fluorinated analogs) due to increased electronegativity and hydrophobic interactions .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., COX-2). Fluorine atoms participate in halogen bonding with Arg120/His90 residues .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrostatic potential surfaces (EPS) and charge distribution on the pyrazole ring .

Q. How stable is this compound under physiological conditions, and what degradation products form?

- Stability Studies :

- pH Stability : Stable at pH 5–7 (simulated gastric fluid) but hydrolyzes at pH > 8, forming 4-carboxylic acid derivatives .

- Thermal Degradation : Decomposes above 200°C, releasing HF and methyl formate .

Q. What chromatographic methods are optimal for purity analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.